molecular formula C10H11ClF3NO B6336586 (R)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride CAS No. 1392219-03-2

(R)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride

Cat. No. B6336586
CAS RN: 1392219-03-2
M. Wt: 253.65 g/mol
InChI Key: CZTHXVIPUSKPKD-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride, also known as RTFCA hydrochloride, is a synthetic compound used in a variety of scientific research applications. It is an achiral molecule that is produced through a multi-step synthesis process and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

(R)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride hydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of oxidative stress in cells, as well as to study the role of reactive oxygen species in cell signaling and cell death. Additionally, this compound hydrochloride has been used to study the effects of inflammation on cells, as well as to study the role of cytokines in inflammation. Finally, this compound hydrochloride has been used to study the role of calcium in cell signaling and cell death.

Mechanism of Action

(R)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative stress in cells. Additionally, it has been found to act as an anti-inflammatory, inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. Finally, it has been found to act as a calcium chelator, binding to calcium ions and preventing them from participating in cell signaling pathways.
Biochemical and Physiological Effects
This compound hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species and to prevent oxidative stress in cells. Additionally, it has been found to reduce the production of pro-inflammatory cytokines and to promote the production of anti-inflammatory cytokines. Finally, it has been found to bind to calcium ions and to prevent them from participating in cell signaling pathways.

Advantages and Limitations for Lab Experiments

The use of (R)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride hydrochloride in lab experiments has both advantages and limitations. One advantage of using this compound hydrochloride is that it is a relatively stable compound, making it easy to store and handle. Additionally, it is a relatively inexpensive compound, making it an attractive choice for research applications. On the other hand, one limitation of this compound hydrochloride is that its mechanism of action is not completely understood, making it difficult to predict its effects in certain situations. Additionally, this compound hydrochloride is a synthetic compound, which means that it may not be as effective as natural compounds in certain situations.

Future Directions

There are a variety of potential future directions for the use of (R)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride hydrochloride. One potential future direction is to explore its use in the treatment of oxidative stress-related diseases, such as Alzheimer’s disease and Parkinson’s disease. Additionally, this compound hydrochloride could be explored as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, this compound hydrochloride could be explored as a potential treatment for calcium-related diseases, such as osteoporosis and hypertension.

Synthesis Methods

The synthesis of (R)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride hydrochloride involves a multi-step process. The first step involves the reaction of 4-chloro-2-methoxybenzaldehyde with thionyl chloride to form 4-chloro-2-methoxybenzyl chloride. This product is then reacted with 4-bromobutan-2-ol to form 4-chloro-2-methoxy-8-bromochroman-4-one. This product is then reacted with trifluoromethanesulfonic anhydride to form 4-chloro-2-methoxy-8-(trifluoromethyl)chroman-4-one. This product is then reacted with hydrazine hydrate to form (R)-8-(trifluoromethyl)chroman-4-ylamine, which is then reacted with hydrochloric acid to form the final product, this compound.

properties

IUPAC Name

(4R)-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7;/h1-3,8H,4-5,14H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTHXVIPUSKPKD-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC=C2C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1N)C=CC=C2C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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